![molecular formula C21H14F3N3O2 B4297535 4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol](/img/structure/B4297535.png)
4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol
説明
4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.
作用機序
4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol is a selective inhibitor of the Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By blocking the activity of BTK, 4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of many types of cancers and autoimmune diseases.
Biochemical and Physiological Effects:
4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, as well as to reduce the production of inflammatory cytokines in animal models of autoimmune diseases. It has also been found to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and lenalidomide.
実験室実験の利点と制限
One of the main advantages of 4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, its efficacy and safety in humans are still under investigation, and further preclinical and clinical studies are needed to determine its optimal dosing, administration route, and potential drug interactions.
将来の方向性
Several future directions for the development of 4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol have been proposed, including the evaluation of its efficacy in combination with other targeted therapies or immunotherapies, the identification of biomarkers for patient selection, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the development of more potent and selective BTK inhibitors based on the structure of 4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol is ongoing, which may lead to the discovery of new drugs for the treatment of cancer and autoimmune diseases.
科学的研究の応用
4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
4-[4-[4-(trifluoromethoxy)anilino]phthalazin-1-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2/c22-21(23,24)29-16-11-7-14(8-12-16)25-20-18-4-2-1-3-17(18)19(26-27-20)13-5-9-15(28)10-6-13/h1-12,28H,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYIOGHELRCBRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。